Cas no 1956376-64-9 (Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate)

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 1956376-64-9
- Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
- Ethyl5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
- SB71196
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- インチ: 1S/C13H13NO3/c1-3-17-13(16)9-7-11(15)14-10-6-4-5-8(2)12(9)10/h4-7H,3H2,1-2H3,(H,14,15)
- InChIKey: MCVNRSKRPLZAGO-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(NC2C=CC=C(C)C=21)=O)=O
計算された属性
- 精确分子量: 231.08954328g/mol
- 同位素质量: 231.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 362
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- XLogP3: 1.6
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229237-1g |
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate |
1956376-64-9 | 97% | 1g |
$643 | 2021-08-04 | |
Chemenu | CM229237-1g |
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate |
1956376-64-9 | 97% | 1g |
$681 | 2022-09-01 |
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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7. Back matter
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylateに関する追加情報
Ethyl 5-Methyl-2-Oxo-1,2-Dihydroquinoline-4-Carboxylate: A Comprehensive Overview
Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, with CAS No. 1956376-64-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which has been extensively studied for its diverse applications in drug discovery and material science. The structure of ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is characterized by a quinoline skeleton with a methyl group at position 5, an oxo group at position 2, and an ethyl ester substituent at position 4. These structural features contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of quinoline derivatives in the development of new therapeutic agents. Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has been investigated for its potential as an anti-inflammatory agent. Researchers have reported that this compound exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. The methyl group at position 5 and the ethyl ester at position 4 are believed to enhance the compound's bioavailability and stability, making it a promising candidate for further preclinical studies.
In addition to its pharmacological applications, ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has also been explored for its role in organic synthesis. The quinoline skeleton serves as a versatile platform for constructing complex molecules with diverse functionalities. For instance, the compound can be used as an intermediate in the synthesis of heterocyclic compounds, which are widely used in agrochemicals and pharmaceuticals. The ease of functionalization at positions 5 and 4 makes this compound particularly valuable for synthetic chemists.
The synthesis of ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of o-aminoaromatic aldehydes with ketones or aldehydes under acidic or basic conditions. The introduction of the methyl group at position 5 and the ethyl ester at position 4 can be achieved through subsequent alkylation or esterification reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
From an environmental perspective, ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has been assessed for its biodegradability and ecotoxicity. Studies indicate that this compound is moderately biodegradable under aerobic conditions, with degradation rates influenced by factors such as temperature and microbial activity. However, further research is needed to fully understand its long-term environmental impact and to develop strategies for minimizing its ecological footprint.
In conclusion, ethyl 5-methyl-2-oxy1,2-dihydroquinoline-4-carboxylate, with CAS No. 1956376-64-9, represents a valuable addition to the arsenal of quinoline derivatives available for scientific research and industrial applications. Its unique chemical structure, combined with recent advances in its synthesis and biological evaluation, makes it a subject of ongoing interest across multiple disciplines. Further studies are expected to unlock new insights into its potential uses and optimize its properties for practical applications.
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